1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining a pyridine core linked to a 1,2,4-oxadiazol-5-yl moiety substituted with a 4-methylphenyl group. The piperidine-4-carboxamide side chain is further modified with an N-(1-phenylethyl) substituent. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs highlight critical trends in solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-10-12-22(13-11-19)25-31-28(35-32-25)24-9-6-16-29-26(24)33-17-14-23(15-18-33)27(34)30-20(2)21-7-4-3-5-8-21/h3-13,16,20,23H,14-15,17-18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGSOGFHHGTUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the introduction of the methylbenzoyl group. Common reagents used in these reactions include piperidine, phenol derivatives, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study : In a study assessing the antimicrobial efficacy of various synthesized derivatives, compounds similar to the one demonstrated significant inhibition zones in disc diffusion assays, indicating their potential for development into new antimicrobial agents .
Anticancer Potential
The oxadiazole ring is a well-known pharmacophore in anticancer drug development. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
Research Insight : A study focusing on structurally related compounds revealed that they exhibited selective cytotoxicity towards breast and colon cancer cell lines, suggesting that modifications in the oxadiazole structure can enhance anticancer activity .
Anti-inflammatory Effects
Inflammation plays a crucial role in the pathogenesis of numerous diseases. Compounds containing piperidine and oxadiazole moieties have been investigated for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented .
Experimental Evidence : In vitro assays demonstrated that similar compounds reduced the levels of inflammatory markers in activated macrophages, indicating a promising avenue for treating inflammatory diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with three structurally related molecules from the literature, focusing on substituent effects, molecular properties, and inferred pharmacological behavior.
Table 1: Structural and Molecular Comparison
*Calculated based on empirical formula derivation.
Key Observations
Substituent-Driven Lipophilicity :
The target compound’s 4-methylphenyl and N-(1-phenylethyl) groups confer significant lipophilicity compared to the pyrazine-containing analog in , which is likely more polar due to its nitrogen-rich aromatic system . This suggests the target may exhibit superior blood-brain barrier penetration but poorer aqueous solubility.
Solubility vs. Bioavailability :
The hydroxymethyl group in ’s pyrimidine derivative enhances solubility, a feature absent in the target compound. However, such polar groups may reduce membrane permeability, highlighting a trade-off common in drug design .
In contrast, the target compound’s smaller N-(1-phenylethyl) group balances selectivity and synthetic feasibility .
Metabolic Stability :
1,2,4-Oxadiazoles (as in the target compound) are generally more metabolically stable than esters or amides due to their resistance to hydrolysis. This contrasts with the sulfonamide group in , which may undergo faster enzymatic degradation .
Implications for Drug Design
- Target Selectivity : The pyridine-oxadiazole core may favor interactions with kinases or neurotransmitter receptors, while the N-(1-phenylethyl) group could modulate binding pocket occupancy.
- Optimization Opportunities : Introducing polar groups (e.g., hydroxymethyl as in ) could improve solubility without sacrificing lipophilicity entirely.
- Synthetic Challenges : The multi-heterocyclic architecture of the target compound may require complex multi-step synthesis, whereas ’s terpene-modified pyrazole exemplifies challenges in stereochemical control .
Biological Activity
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide is a member of the oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Oxadiazole moiety : Contributes to various biological activities.
- Pyridine ring : Often associated with neuroactive properties.
- Piperidine and carboxamide groups : Enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 447.5 g/mol .
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study by Redda et al. highlighted that modifications in the oxadiazole structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 | 5.2 | |
| Compound B | Jurkat | 6.0 | |
| Target Compound | Various | TBD | Current Study |
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial activity. In vitro studies demonstrated that certain analogs could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 | |
| Compound D | S. aureus | 16 | |
| Target Compound | TBD | TBD | Current Study |
Anti-inflammatory Effects
The incorporation of the oxadiazole moiety has been linked to anti-inflammatory effects in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : The presence of the pyridine ring may facilitate binding to specific receptors, modulating cellular signaling pathways.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the oxadiazole structure, exploring their pharmacological profiles. For example:
Q & A
Basic Synthesis & Optimization
Q: How should researchers design a synthesis route for this compound, given its heterocyclic complexity? A: The synthesis of this compound requires multi-step organic reactions. Key steps include:
- Coupling reactions to assemble the 1,2,4-oxadiazole and piperidine-carboxamide moieties.
- Use of catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF or toluene) under inert atmospheres to stabilize reactive intermediates .
- Protection/deprotection strategies for amine and carbonyl groups to prevent side reactions.
Refer to analogous synthesis protocols for structurally related oxadiazole-piperidine hybrids, adjusting reaction times and stoichiometry based on steric and electronic effects .
Advanced Synthesis Challenges
Q: What methodological approaches address low yield or purity during synthesis? A:
- Design of Experiments (DOE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- In-line analytics: Use HPLC or LC-MS to monitor reaction progress and isolate intermediates .
- Crystallization techniques: Employ solvent-antisolvent systems to improve purity, guided by XRD analysis of analogous compounds .
Basic Biological Activity Profiling
Q: How can researchers identify potential biological targets for this compound? A:
- In vitro screening: Prioritize assays relevant to structural motifs (e.g., kinase inhibition for oxadiazoles, GPCR modulation for piperidines) .
- Molecular docking: Use computational tools (AutoDock, Schrödinger) to predict binding affinity against targets like HDACs or serotonin receptors .
Advanced Data Contradictions in Activity
Q: How to resolve discrepancies between computational predictions and experimental bioactivity data? A:
- Validate assay conditions: Ensure pH, temperature, and co-solvents (e.g., DMSO) match physiological relevance .
- SAR analysis: Compare activity of derivatives (e.g., substituents on the 4-methylphenyl group) to isolate critical functional groups .
- Off-target profiling: Use proteome-wide affinity chromatography to identify unintended interactions .
Basic Analytical Characterization
Q: What analytical methods confirm the compound’s structural integrity? A:
- NMR spectroscopy: Assign peaks for the oxadiazole (δ 8.1–8.3 ppm) and piperidine (δ 2.5–3.5 ppm) protons .
- Mass spectrometry: Confirm molecular ion ([M+H]+) and fragmentation patterns using high-resolution ESI-MS .
Advanced Solubility & Formulation
Q: How to address poor aqueous solubility during in vivo studies? A:
- Co-solvent systems: Test PEG-400 or cyclodextrin-based formulations .
- Salt formation: React with HCl or citric acid to improve hydrophilicity .
- Nanoparticle encapsulation: Use PLGA or liposomal carriers for sustained release .
Basic Mechanism of Action (MoA)
Q: What methodologies elucidate the compound’s MoA? A:
- Gene expression profiling: RNA-seq or qPCR to identify dysregulated pathways .
- Enzyme inhibition assays: Measure IC50 values against purified targets (e.g., kinases, proteases) .
Advanced MoA Studies
Q: How to investigate non-canonical mechanisms (e.g., allosteric modulation)? A:
- Cryo-EM or X-ray crystallography: Resolve compound-target complexes to identify binding pockets .
- Thermal shift assays: Monitor protein stability changes to infer indirect interactions .
Structure-Activity Relationship (SAR)
Q: What structural features correlate with enhanced bioactivity? A:
- Oxadiazole ring: Critical for hydrogen bonding with catalytic lysine residues in enzymes .
- Piperidine-carboxamide: Modulates lipophilicity and blood-brain barrier penetration .
- 4-Methylphenyl group: Enhances steric bulk, reducing off-target binding .
Advanced SAR Modeling
Q: How to integrate machine learning into SAR optimization? A:
- QSAR models: Train on datasets of analogous compounds using descriptors like LogP, polar surface area, and H-bond donors .
- Generative chemistry: Use AI platforms (e.g., Atomwise) to propose novel derivatives with optimized properties .
Basic Toxicity Screening
Q: What in vitro methods assess preliminary toxicity? A:
- MTT assay: Measure cytotoxicity in HepG2 or HEK293 cells .
- hERG inhibition: Patch-clamp assays to evaluate cardiac risk .
Advanced Toxicity Mechanisms
Q: How to identify metabolic pathways leading to toxicity? A:
- Metabolomics: LC-MS/MS to track hepatic metabolites (e.g., reactive quinones) .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Experimental Design & Theory
Q: How to align experimental workflows with theoretical frameworks? A:
- Guiding Principle 2 (): Link research to a conceptual framework (e.g., enzyme kinetics for MoA studies) .
- Iterative hypothesis testing: Use Bayesian statistics to refine models based on intermediate data .
Data Reproducibility
Q: What steps ensure reproducibility in cross-laboratory studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
